molecular formula C13H17ClN2O B11858833 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride

Cat. No.: B11858833
M. Wt: 252.74 g/mol
InChI Key: PWKRXZUVHGQHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one hydrochloride is a nitrogen-containing heterocyclic compound characterized by a pyrazino[2,1-a]isoquinolinone core with a methyl substituent at the 10-position and a hydrochloride salt form. The hydrochloride salt likely enhances solubility and bioavailability, a common strategy in drug development for similar compounds .

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

10-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-9-2-3-10-4-5-15-12(11(10)6-9)7-14-8-13(15)16;/h2-3,6,12,14H,4-5,7-8H2,1H3;1H

InChI Key

PWKRXZUVHGQHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN3C2CNCC3=O)C=C1.Cl

Origin of Product

United States

Preparation Methods

Claisen Condensation and Cyclization

A foundational approach involves Claisen condensation between substituted phenethylamines and diethyl oxalate. For 10-methyl derivatives, 4-methylphenethylamine serves as the starting material. Reacting this with diethyl oxalate in methanol under basic conditions (e.g., sodium methoxide) generates β-ketoamide intermediates. Subsequent cyclization in acidic media (e.g., HCl/EtOH) yields the pyrazinoisoquinoline core.

Key steps :

  • Intermediate formation : 4-Methylphenethylamine reacts with diethyl oxalate to form a β-ketoamide.

  • Cyclization : Intramolecular amidation under acidic conditions forms the lactam ring.

Example :

Yield: 48–54% after recrystallization.

Catalytic Hydrogenation of Pyrazinoisoquinoline Precursors

Reduction of Unsaturated Intermediates

Unsaturated precursors (e.g., compounds with exocyclic double bonds) undergo hydrogenation to achieve the tetrahydro state. For example, 10-methyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline is hydrogenated using Pd/C or Raney nickel under 10–50 psi H₂ pressure.

Conditions :

  • Catalyst: 10% Pd/C or Raney nickel

  • Solvent: Methanol or ethanol

  • Temperature: 25–80°C

  • Time: 12–24 hours

Yield : 72–87%.

Ugi-Azide Multicomponent Reaction Followed by Heck Cyclization

One-Pot Synthesis

A modern method employs a Ugi-azide four-component reaction (2-bromobenzaldehyde, allylamine, TMSN₃, isocyanide) to generate tetrazole intermediates. Subsequent Pd-catalyzed intramolecular Heck cyclization forms the pyrazinoisoquinoline skeleton.

Procedure :

  • Ugi-azide reaction : Forms tetrazole adducts at 40°C in methanol.

  • Heck cyclization : Uses Pd(OAc)₂/PPh₃ in acetonitrile at 105°C under N₂.

Advantages :

  • Avoids intermediate purification.

  • Scalable to gram quantities (77% yield).

Brønsted Acid-Mediated Cyclization

Piperazine-2,6-dione Activation

Piperazine-2,6-diones, synthesized from benzenesulfonyliminodiacetic acid and amines, undergo Brønsted acid (TfOH)-mediated 6-exo-trig cyclization. For 10-methyl derivatives, 4-methylphenethylamine is used to form the piperazine-dione precursor.

Steps :

  • Piperazine-dione synthesis : CDI/DMAP-mediated coupling.

  • Cyclization : TfOH (4 equiv) in CH₂Cl₂ at 0–25°C.

  • Reduction : NaBH₄/MeOH to saturate the ring.

Yield : 65–90% for cyclization; 85–92% for reduction.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base (10-methyl-pyrazinoisoquinolinone) is treated with HCl gas or concentrated HCl in anhydrous ether/ethanol to precipitate the hydrochloride salt.

Optimization :

  • Solvent : Ethanol or dichloromethane.

  • Stoichiometry : 1:1 molar ratio of base:HCl.

  • Crystallization : Recrystallization from ethanol/ethyl acetate yields >98% purity.

Comparative Analysis of Methods

Method Key Reagents Yield Conditions Advantages
Claisen CyclizationNaOMe, HCl/EtOH48–54%Reflux, 4–8 hSimple starting materials
Catalytic HydrogenationPd/C, H₂ (50 psi)72–87%25–80°C, 12–24 hHigh selectivity
Ugi-Azide/HeckPd(OAc)₂, PPh₃58–77%105°C, N₂ atmosphereOne-pot, scalable
Brønsted Acid CyclizationTfOH, NaBH₄65–90%0–25°C, inert solventFunctional group tolerance

Critical Considerations

  • Regioselectivity : Methyl group placement at C-10 requires ortho-directing groups during cyclization.

  • Byproducts : Over-reduction during hydrogenation may yield fully saturated analogs; controlled H₂ pressure is critical.

  • Chirality : Racemic mixtures are common; asymmetric synthesis requires chiral auxiliaries or catalysts .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazinoisoquinoline compounds .

Scientific Research Applications

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The pyrazino[2,1-a]isoquinolinone core serves as a privileged structure in medicinal chemistry. Below is a detailed comparison of key analogs, focusing on substituent effects, biological targets, and pharmacological profiles.

Core Modifications and Substituent Effects
Compound Name & Structure Key Substituents Biological Target/Activity Potency/EC₅₀ Reference
3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
(Compound 1)
3-(2-Oxo-2-phenylethylidene) Nrf2/ARE activation; NLRP3 inflammasome inhibition EC₅₀ = 10 µM (HepG2-ARE cells)
3-Aroylmethylene derivatives
(e.g., 3-(3-fluorobenzoyl)methylene analog)
3-Aroylmethylene Nrf2/ARE induction in human cancer cells; protection in AOM-DSS colitis models EC₅₀ = 1–5 µM (HepG2 cells)
10-Methyl derivative (target compound) 10-Methyl Hypothesized Nrf2 modulation based on structural similarity; unconfirmed in vivo data N/A N/A
2-(Cyclobutanecarbonyl) derivative 2-Acyl (cyclobutanecarbonyl) Antischistosomal activity (Schistosoma japonicum) IC₅₀ = 40% mortality at 10 µM

Key Observations :

  • Position 3 Modifications : Substituents at the 3-position (e.g., oxo-phenylethylidene or aroylmethylene groups) strongly correlate with Nrf2 activation and anti-inflammatory effects. Compound 1 reduces colitis severity in mice by 70% via NLRP3 inhibition .
  • Position 2 Modifications : Acyl groups at the 2-position (e.g., cyclobutanecarbonyl) shift activity toward antiparasitic effects, as seen in praziquantel analogs .
Pharmacological Data and Model Systems
Compound Disease Model Efficacy Mechanism Reference
Compound 1 DSS-induced colitis 50% reduction in colon inflammation (10 mg/kg, oral) NLRP3 inflammasome inhibition; IL-1β suppression
3-Aroylmethylene analog AOM-DSS colorectal cancer 60% decrease in tumor burden (5 mg/kg, ip) Nrf2-dependent detoxification; oxidative stress reduction
Target compound N/A Unknown (structural analogy suggests potential in Nrf2/ARE pathways) Hypothesized Keap1-Nrf2 interaction modulation N/A

Notable Gaps:

  • The hydrochloride salt form of the target compound lacks direct in vivo data, unlike its free-base analogs.
  • Most analogs are tested in colitis or cancer models, limiting cross-disease comparisons.

Biological Activity

10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride (CAS Number: 1245644-08-9) is a complex organic compound recognized for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H17ClN2O
  • Molecular Weight : 252.74 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with a pyrazino ring, which contributes to its unique biological properties.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Nrf2 Activation : The compound acts as a small molecular activator of the Nrf2 pathway, crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in inflammatory conditions.
  • Inhibition of NLRP3 Inflammasome : It has been demonstrated to inhibit the NLRP3 inflammasome activation in macrophages. This inhibition reduces the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), which is pivotal in inflammatory bowel disease (IBD) and other inflammatory conditions .

Biological Activities

The biological activities of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride are summarized below:

Activity Description
Anti-inflammatory Reduces colonic pathological damage and inflammatory cell infiltration in models of colitis .
Anticancer Potential Shows promise in preventing colorectal adenomas in animal models .
Oxidative Stress Defense Protects against oxidative stress by activating the Nrf2 pathway.

Case Studies and Research Findings

  • Inflammatory Bowel Disease (IBD) : In a study involving DSS-induced colitis in C57BL/6 mice, oral administration of the compound significantly reduced colonic damage and inflammatory markers. The protective effects were linked to the inhibition of NLRP3 inflammasome activation and subsequent reduction of IL-1β secretion from macrophages .
  • Colorectal Adenomas Prevention : Another investigation indicated that the compound could prevent the development of colorectal adenomas in AOM-DSS models. This suggests a potential role in cancer prevention through modulation of inflammation pathways .
  • Mechanistic Insights : The compound's ability to inhibit NLRP3 inflammasome activation was shown to depend on blocking the priming step and activating Nrf2 pathways. This dual action underscores its therapeutic potential in managing chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Characteristics
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochlorideC12H14ClN2OContains a chloro substituent affecting reactivity
3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino-[2,1-a]isoquinolin-4(11bH)-oneC16H18N2OKnown for its role as an Nrf2 activator
4H-Pyrazino[2,1-a]isoquinolin-4-oneC11H10N2OLacks methyl substitution at position 10

The distinct methyl group at position 10 in 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride contributes to its diverse biological activity compared to other compounds within the same class.

Q & A

Q. What emerging characterization technologies could revolutionize the study of this compound’s solid-state properties?

  • Methodology :
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve nanoscale crystal structures without large single crystals .
  • Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for studying surface interactions or amorphous phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.